molecular formula C35H42N4O7S B567014 Fmoc-N-Me-Arg(Pbf)-OH CAS No. 913733-27-4

Fmoc-N-Me-Arg(Pbf)-OH

カタログ番号 B567014
CAS番号: 913733-27-4
分子量: 662.79558
InChIキー: AXPMRTFXKPJFIB-PMERELPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-Me-Arg(Pbf)-OH is a derivative used for the introduction of N-α-methyl-arginine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 662.80 g/mol .


Synthesis Analysis

The synthesis of Fmoc-N-Me-Arg(Pbf)-OH involves the use of any standard activation method . The Pbf protecting group can be easily cleaved during the trifluoroacetic acid (TFA)-mediated cleavage reaction .


Molecular Structure Analysis

The Hill formula for Fmoc-N-Me-Arg(Pbf)-OH is C₃₅H₄₂N₄O₇S₇ . The structure formula can be found on the product page .


Chemical Reactions Analysis

The poor performance of Fmoc-N-Me-Arg(Pbf)-OH in peptide chain growth is attributed to the formation of a fully inactive δ-lactam, which often results in a reduction in yield and the concomitant formation of the corresponding des-Arg peptides .


Physical And Chemical Properties Analysis

Fmoc-N-Me-Arg(Pbf)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

科学的研究の応用

  • Improvement of Solid-Phase Peptide Synthesis (SPPS) : The incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent was explored by De la Torre et al. (2020). They developed a strategy to improve the performance of SPPS, particularly for the industrial preparation of peptides using this approach (De la Torre et al., 2020).

  • Synthesis of Pbf-Protected Argininic Acid : The efficiency of NO as a temporary guanidino-protecting group in the synthesis of Pbf-protected argininic acid, a building block for Fmoc-SPPS, was demonstrated by Cupido et al. (2005). They obtained high yields using a large excess of nitrosating agent (Cupido et al., 2005).

  • Enhanced Synthesis Methods : Yong-yu Hong (2006) studied the synthesis of Fmoc-Arg(Pbf)-OH and found that adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) improved the reaction efficiency and yield (Hong Yong-yu, 2006).

  • Microwave-Irradiation Techniques : Shen Shu-bao (2012, 2009) explored the use of microwave-irradiation in the solid phase synthesis of peptides, such as leuprorelin, involving Fmoc-Arg(Pbf)-OH. This technique improved the yield and efficiency of the coupling reactions (Shen Shu-bao, 2012), (Shen Shu-bao, 2009).

  • Impurity Identification in Fmoc-Amino Acids : Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH, as a general problem in the manufacture of peptide drug substances. They collaborated with suppliers to introduce new specifications to limit these impurities (Hlebowicz et al., 2008).

  • Optimization of Solid-Phase Synthesis Conditions : Roodbeen et al. (2012) conducted a study on microwave heating in the solid-phase synthesis of N-methylated peptides. They found that incorporation of Fmoc-Arg(Pbf)-OH had higher yields at room temperature, highlighting the impact of temperature on synthesis efficiency (Roodbeen et al., 2012).

  • Application in Antitumor Peptide Synthesis : The synthesis of antitumor peptide AP-9 using Fmoc-SPPS was explored by Pingkai O. (2007). They optimized conditions for the coupling reaction involving Fmoc-Arg(Pbf)-OH, achieving a high yield of 80.2% (Pingkai O., 2007).

  • Synthesis of Alzheimer's Aβ-Amyloid Peptide : Milton et al. (1997) described the use of Fmoc-aminoacyl fluorides, including Fmoc-Arg(Pbf)-OH, in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating an improvement in yield and purity (Milton et al., 1997).

作用機序

The mechanism of action of Fmoc-N-Me-Arg(Pbf)-OH in peptide synthesis involves the introduction of N-α-methyl-arginine amino-acid residues .

将来の方向性

The future directions for Fmoc-N-Me-Arg(Pbf)-OH could involve further studies on its incorporation into a growing peptide chain . This could potentially lead to improvements in yield and a reduction in the formation of the corresponding des-Arg peptides .

特性

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Arg(Pbf)-OH

CAS RN

913733-27-4
Record name Fmoc-N-Me-Arg(Pbf)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。